molecular formula C13H13N3O3 B10836613 2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No. B10836613
M. Wt: 259.26 g/mol
InChI Key: YVSBFLGSNJSZJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-ylcarbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the reaction of pyrrolidine with a pyridine derivative. One common method involves the reaction of pyrrolidine with 2-chloropyridine, followed by further modifications to introduce the carboxylic acid group. The reaction conditions often include the use of trifluoroacetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-ylcarbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the pyridine ring.

Scientific Research Applications

2-(pyrrolidin-1-ylcarbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-ylcarbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine and pyridine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.

    Pyridine derivatives: Compounds with a pyridine ring, such as 2-chloropyridine and 2-aminopyridine.

Uniqueness

2-(pyrrolidin-1-ylcarbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to its combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications .

properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C13H13N3O3/c17-12(16-5-1-2-6-16)10-7-9-11(15-10)8(13(18)19)3-4-14-9/h3-4,7,15H,1-2,5-6H2,(H,18,19)

InChI Key

YVSBFLGSNJSZJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=NC=CC(=C3N2)C(=O)O

Origin of Product

United States

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